molecular formula C5H9N3OS B1305538 1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone CAS No. 72926-03-5

1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone

Cat. No.: B1305538
CAS No.: 72926-03-5
M. Wt: 159.21 g/mol
InChI Key: JOJTXKVVXPOYLX-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.

Biochemical Analysis

Biochemical Properties

1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is significant in the context of bacterial infections, as urease activity is essential for the survival of certain pathogens like Helicobacter pylori .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to induce apoptotic cell death in cancer cells, such as HeLa cells, by blocking the cell cycle at the sub-G1 phase . Additionally, thiadiazole derivatives can disrupt DNA replication, thereby inhibiting the proliferation of both bacterial and cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. For example, it binds to the active site of urease, inhibiting its activity . This binding interaction is facilitated by the thiadiazole moiety, which interacts with the enzyme’s active site, leading to enzyme inhibition . Furthermore, thiadiazole derivatives can disrupt DNA replication by interfering with the function of nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Thiadiazole derivatives have been shown to maintain their activity over extended periods, although their stability can be affected by environmental conditions such as temperature and pH . Long-term studies have demonstrated that these compounds can induce sustained changes in cellular processes, including prolonged inhibition of enzyme activity and disruption of DNA replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiadiazole derivatives are known to undergo biotransformation, leading to the formation of metabolites that can exert biological effects . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Thiadiazole derivatives can cross cellular membranes and distribute to various tissues, influencing their biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with ammonia to yield the desired product . Another method includes the nitration of 2-chloro-5-methyl-1,3,4-thiadiazole followed by reduction to obtain the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Properties

IUPAC Name

1-(5-amino-2-methyl-2H-1,3,4-thiadiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-3(9)8-4(2)10-5(6)7-8/h4H,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJTXKVVXPOYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(N=C(S1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389686
Record name STK370004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72926-03-5
Record name STK370004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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